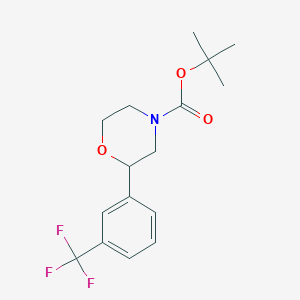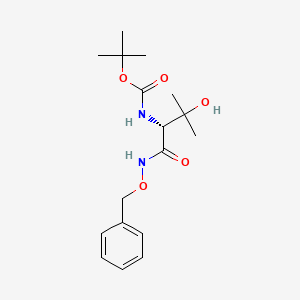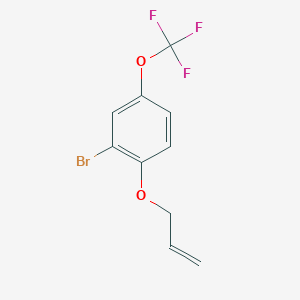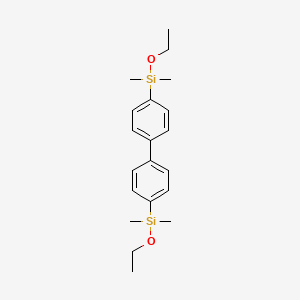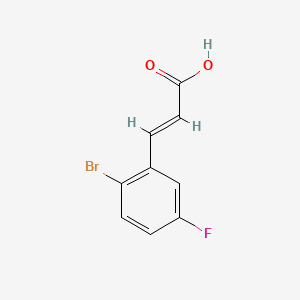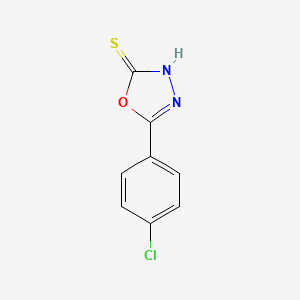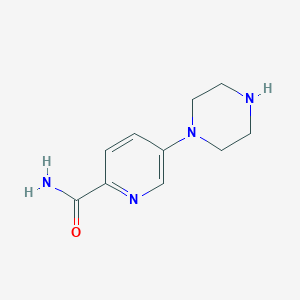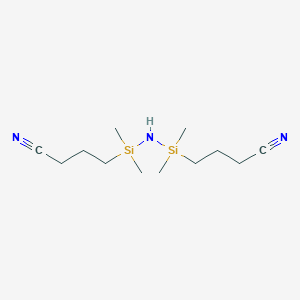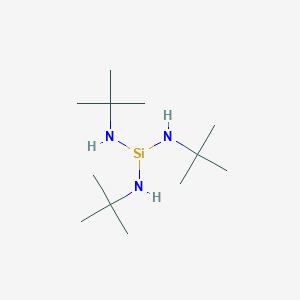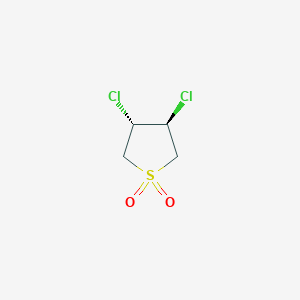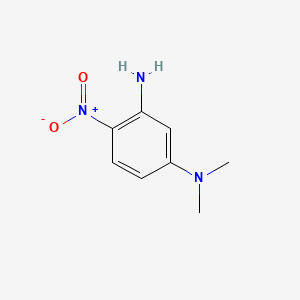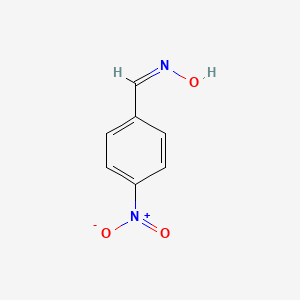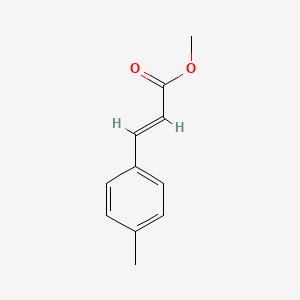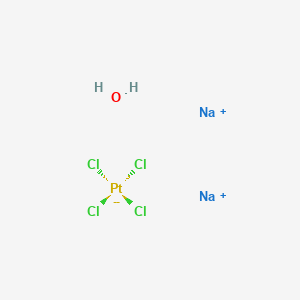
Sodium tetrachloroplatinate(II) hydrate
描述
Sodium tetrachloroplatinate(II) hydrate, with the chemical formula Na₂PtCl₄·xH₂O, is a coordination compound of platinum. It appears as a reddish-brown powder and is soluble in water. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
作用机制
Target of Action
Sodium Tetrachloroplatinate(II) Hydrate is a complex compound with platinum at its core. Platinum compounds are generally known to interact with dna molecules, forming adducts and causing dna damage, which can lead to cell death .
Mode of Action
It’s known that platinum compounds can bind to dna, causing distortion of the dna helix, hindrance of replication, and transcription, ultimately leading to cell death .
Biochemical Pathways
Platinum compounds are known to interfere with dna replication and transcription, which can affect numerous biochemical pathways within the cell .
Pharmacokinetics
It’s known that platinum compounds are generally administered intravenously and can distribute throughout the body, binding to various proteins and dna .
Result of Action
The interaction of platinum compounds with dna can lead to dna damage, inhibition of replication and transcription, and ultimately cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it should be stored at room temperature in a dry and cool place to maintain its stability .
生化分析
Biochemical Properties
Sodium tetrachloroplatinate(II) hydrate plays a significant role in biochemical reactions, particularly in the field of catalysis. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to interact with metalloproteins, which contain metal ions that are essential for their biological activity. The platinum ion in this compound can bind to the active sites of these metalloproteins, altering their structure and function . This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can interfere with cellular metabolism by binding to key metabolic enzymes, thereby altering their activity and affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The platinum ion in the compound can bind to nucleophilic sites on proteins and nucleic acids, leading to the formation of stable platinum-biomolecule complexes . This binding can result in the inhibition of enzyme activity, disruption of DNA replication and transcription, and changes in gene expression. Additionally, this compound can induce the formation of reactive oxygen species (ROS), which can further damage cellular components and contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative cellular damage, including oxidative stress, DNA damage, and apoptosis. These effects are time-dependent and can vary based on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to severe toxicity, including organ damage, immune system suppression, and even mortality in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can bind to and inhibit key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . This inhibition can lead to alterations in metabolic flux and changes in metabolite levels within the cell. Additionally, this compound can affect the redox balance within cells by interacting with antioxidant enzymes and promoting the generation of reactive oxygen species.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different biomolecules. This compound can accumulate in certain tissues, leading to localized effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment. For example, in the nucleus, this compound can bind to DNA and interfere with replication and transcription processes.
准备方法
Synthetic Routes and Reaction Conditions: Sodium tetrachloroplatinate(II) hydrate is typically synthesized by reacting platinum(II) chloride with sodium chloride in an aqueous solution. The reaction mixture is then evaporated to crystallize the hydrate form of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of platinum(II) chloride with sodium chloride under specific temperature and pressure conditions to ensure high yield and purity. The resulting solution is then subjected to crystallization processes to obtain the hydrate form .
化学反应分析
Types of Reactions: Sodium tetrachloroplatinate(II) hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydrogen peroxide to form platinum(IV) compounds.
Reduction: It can be reduced to elemental platinum using reducing agents like hydrazine.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Hydrazine or other reducing agents in an aqueous or organic solvent.
Substitution: Ligands like ammonia or phosphines in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Platinum(IV) compounds.
Reduction: Elemental platinum.
Substitution: Various platinum(II) complexes with different ligands.
科学研究应用
Sodium tetrachloroplatinate(II) hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
相似化合物的比较
- Sodium tetrachloropalladate(II) hydrate (Na₂PdCl₄·xH₂O)
- Sodium hexachloropalladate(IV) hydrate (Na₂PdCl₆·xH₂O)
- Sodium tetrachloropalladate(II) (Na₂PdCl₄)
Comparison: Sodium tetrachloroplatinate(II) hydrate is unique due to its platinum center, which imparts distinct chemical properties compared to palladium-based compounds. Platinum compounds generally exhibit higher stability and different reactivity patterns, making them suitable for specific applications in catalysis and medicine .
属性
IUPAC Name |
disodium;tetrachloroplatinum(2-);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEPPPFPHULPBK-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2Na2OPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718726 | |
| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-21-4 | |
| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium, tetrachloroplatinum(2-), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


